molecular formula C22H33NO5 B1235127 Nileprost CAS No. 71097-83-1

Nileprost

Cat. No.: B1235127
CAS No.: 71097-83-1
M. Wt: 391.5 g/mol
InChI Key: OJIGXQJDLFUVFM-MBLRWRSDSA-N
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Description

    Nileprost: is a prostanoid receptor agonist, chemically similar to

  • The compound’s systematic name is 6,9α-methylene-11α,15S-dihydroxy-16-methyl-prosta-5E,13E-dien-18-yn-1-oic acid .
  • Its molecular formula is C22H32O4 , with a molecular weight of approximately 360.49 g/mol .
  • Preparation Methods

      Synthetic Routes: Nileprost can be synthesized using chemical methods. Unfortunately, specific synthetic routes are not widely documented in the literature.

      Industrial Production: Information on industrial-scale production methods for this compound is limited. it is likely that pharmaceutical companies employ proprietary processes.

  • Chemical Reactions Analysis

      Reactions: Nileprost undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed during these reactions would depend on reaction conditions and starting materials.

  • Scientific Research Applications

      Cardiovascular Medicine: Nileprost has been investigated for its cardioprotective effects.

      Cytoprotection: It also exhibits cytoprotective properties.

      Other Fields:

  • Mechanism of Action

      Platelet Inhibition: Nileprost inhibits platelet activation, reducing platelet aggregation and weakening thrombus formation.

      Activation of Adenylyl Cyclase: It activates adenylate cyclase via platelet receptors, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.

      Vasodilation and Hemodynamic Effects: this compound lowers peripheral vascular resistance, mean arterial pressure, and increases heart rate, cardiac index, and renal blood flow. It also promotes sodium excretion.

      Stability: Compared to prostacyclin (PGI2), this compound exhibits higher chemical and biological stability, with similar or stronger antiplatelet effects.

  • Comparison with Similar Compounds

      Unique Features: Nileprost’s chemical stability and vasodilatory potency distinguish it from other prostanoids.

      Similar Compounds: While this compound stands out, other related compounds include prostacyclin analogs like epoprostenol and treprostinil.

    Properties

    CAS No.

    71097-83-1

    Molecular Formula

    C22H33NO5

    Molecular Weight

    391.5 g/mol

    IUPAC Name

    (5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]-5-cyanopentanoic acid

    InChI

    InChI=1S/C22H33NO5/c1-3-4-6-14(2)18(24)10-9-16-17-11-20(28-21(17)12-19(16)25)15(13-23)7-5-8-22(26)27/h9-10,14,16-19,21,24-25H,3-8,11-12H2,1-2H3,(H,26,27)/b10-9+,20-15+/t14?,16-,17-,18-,19-,21+/m1/s1

    InChI Key

    OJIGXQJDLFUVFM-MBLRWRSDSA-N

    SMILES

    CCCCC(C)C(C=CC1C(CC2C1CC(=C(CCCC(=O)O)C#N)O2)O)O

    Isomeric SMILES

    CCCCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C(/CCCC(=O)O)\C#N)/O2)O)O

    Canonical SMILES

    CCCCC(C)C(C=CC1C(CC2C1CC(=C(CCCC(=O)O)C#N)O2)O)O

    Synonyms

    nileprost

    Origin of Product

    United States

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